molecular formula C9H15N3S2 B7591666 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine

Cat. No. B7591666
M. Wt: 229.4 g/mol
InChI Key: CRVLPIOYCGVEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine (DMTMT) is a heterocyclic compound that belongs to the class of thiomorpholines. It has been widely used in scientific research due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have been studied for their potential applications in catalysis and materials science.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit antibacterial and antifungal activity, which has been attributed to its ability to chelate metal ions.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the study of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine. One potential direction is the synthesis of new metal complexes using this compound as a ligand. These complexes could be studied for their potential applications in catalysis, electrochemistry, and materials science. Another potential direction is the synthesis of new heterocyclic compounds using this compound as a reagent. These compounds could be studied for their potential applications in medicinal chemistry. Finally, the mechanism of action of this compound could be further studied to better understand its potential applications in antibacterial and antifungal agents.

Synthesis Methods

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with thiosemicarbazide to form the intermediate product, which is then treated with phosphorus oxychloride to obtain this compound. The overall reaction scheme is shown below:

Scientific Research Applications

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine has been extensively used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their potential applications in catalysis, electrochemistry, and materials science. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, which have been studied for their potential applications in medicinal chemistry.

properties

IUPAC Name

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S2/c1-6-4-12(5-7(2)13-6)9-10-8(3)11-14-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLPIOYCGVEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(S1)C)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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